molecular formula C12H13BClF3O3 B12824888 2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B12824888
M. Wt: 308.49 g/mol
InChI Key: RJFKFWFIGWCSIX-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 5-chloro-2-(trifluoromethoxy)phenyl group. The trifluoromethoxy group imparts significant electron-withdrawing properties, making this compound particularly useful in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 5-chloro-2-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

[ \text{5-Chloro-2-(trifluoromethoxy)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acids or borates.

    Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through hydrolysis or oxidation.

Scientific Research Applications

2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    Pinacolborane: Another boronic ester with different substituents on the boron atom.

    5-Chloro-2-(trifluoromethyl)phenylboronic Acid: Similar structure but lacks the dioxaborinane ring.

Uniqueness

2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts stability and reactivity in various chemical reactions. The trifluoromethoxy group also enhances its electron-withdrawing properties, making it particularly useful in organic synthesis.

Properties

Molecular Formula

C12H13BClF3O3

Molecular Weight

308.49 g/mol

IUPAC Name

2-[5-chloro-2-(trifluoromethoxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C12H13BClF3O3/c1-11(2)6-18-13(19-7-11)9-5-8(14)3-4-10(9)20-12(15,16)17/h3-5H,6-7H2,1-2H3

InChI Key

RJFKFWFIGWCSIX-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)OC(F)(F)F

Origin of Product

United States

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